Vernakalant - 794466-70-9

Vernakalant

Catalog Number: EVT-339618
CAS Number: 794466-70-9
Molecular Formula: C20H31NO4
Molecular Weight: 349.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Vernakalant hydrochloride is a novel antiarrhythmic agent developed for the rapid conversion of atrial fibrillation to sinus rhythm and prevention of relapse []. It is a mixed ion channel blocker with preferential action on the atria of the heart [, ]. This atrial selectivity arises from its higher affinity for potassium channels predominantly expressed in the atria, compared to those in the ventricles [, , ].

Future Directions
  • Optimizing Vernakalant Use: Further research is needed to optimize vernakalant use in specific patient populations, including those with heart failure, and to determine its long-term efficacy and safety in maintaining sinus rhythm after conversion from atrial fibrillation [, , ].
  • Investigating Atrial-Selective Targets: The success of vernakalant underscores the importance of investigating atrial-selective targets for developing new antiarrhythmic therapies with improved efficacy and safety profiles [, ].

RSD1385

Compound Description: RSD1385 is the primary metabolite of Vernakalant, formed via 4-O-demethylation by cytochrome P450 (CYP)2D6. [, ] RSD1385 primarily circulates in the body as an inactive glucuronide conjugate. []

Relevance: While RSD1385 itself is inactive, its formation significantly impacts Vernakalant's pharmacokinetic profile. [] The extent of RSD1385 formation is influenced by an individual's CYP2D6 metabolizer status, with poor metabolizers exhibiting higher Vernakalant exposure due to lower RSD1385 formation. [, ]

AVE0118

Compound Description: AVE0118 is a selective inhibitor of the Ito and IKur currents. [] It is known to increase atrial contractility. []

Relevance: AVE0118 was used as a positive control in a study investigating the effects of Vernakalant on atrial contractility. [] The study aimed to determine if Vernakalant, despite also inhibiting Ito and IKur, shared the contractility-enhancing effects observed with AVE0118. []

AP14145

Compound Description: AP14145 is a small molecule inhibitor of small-conductance Ca2+-activated K+ (SK) channels. []

Relevance: AP14145 was studied in a porcine model of atrial fibrillation to investigate the role of SK currents in atrial repolarization and assess the antiarrhythmic potential of SK channel blockers. [] This research aimed to explore alternative therapeutic strategies for atrial fibrillation, particularly in cases where Vernakalant might be ineffective, such as persistent atrial fibrillation. []

AP30663

Compound Description: AP30663 is a small molecule inhibitor of SK-channels. [] It is currently undergoing clinical trials for the treatment of atrial fibrillation. []

Relevance: AP30663 was investigated in a preclinical pig model of persistent atrial fibrillation. [] The study aimed to assess its efficacy in converting Vernakalant-resistant persistent atrial fibrillation and preventing its reinduction. []

Flecainide

Compound Description: Flecainide is a class IC antiarrhythmic agent that blocks the inward sodium current (INa). [, , , , ] It is known to be effective for converting recent-onset atrial fibrillation to sinus rhythm but carries a risk of proarrhythmic effects in patients with structural heart disease. [, , ]

Amiodarone

Compound Description: Amiodarone is a commonly used antiarrhythmic agent with multiple electrophysiological effects, including action on potassium, sodium, and calcium channels. [, , , , , , , ] It is considered a cornerstone for rhythm control in atrial fibrillation. []

Relevance: Amiodarone serves as a comparator to Vernakalant in several studies assessing the efficacy and safety of pharmacological cardioversion for atrial fibrillation. [, , , , , , , ] While effective, Amiodarone has a slower onset of action compared to Vernakalant, making Vernakalant a potentially preferable option for rapid cardioversion. [, , , ]

Ibutilide

Compound Description: Ibutilide is an intravenous antiarrhythmic agent that prolongs the action potential duration by blocking the rapid component of the delayed rectifier potassium current (IKr). [, , ] It is utilized for pharmacological cardioversion of recent-onset atrial fibrillation. [, , ]

Relevance: Ibutilide is another intravenous antiarrhythmic agent compared to Vernakalant in terms of efficacy and safety for converting recent-onset atrial fibrillation. [, , ] Studies have investigated their comparative conversion rates, time to conversion, and adverse event profiles. [, , ]

Propafenone

Compound Description: Propafenone is a class IC antiarrhythmic drug that primarily blocks sodium channels, with additional beta-blocking and calcium channel-blocking effects. [, , , , ] It is used for rhythm control in atrial fibrillation, particularly in patients without structural heart disease. [, , , ]

Relevance: Propafenone, often administered as an oral loading dose for recent-onset atrial fibrillation, has been compared to Vernakalant in terms of time to conversion and hospital stay duration. [, , , ] Studies suggest that Vernakalant offers a faster time to conversion and potentially shorter hospital stays compared to Propafenone. [, ]

dl-Sotalol

Compound Description: dl-Sotalol is a class III antiarrhythmic drug with both beta-blocking and potassium channel-blocking properties. [, ] It prolongs the action potential duration, particularly in the ventricles, leading to prolongation of the QT interval. [, ]

Relevance: dl-Sotalol served as a comparator to Vernakalant in a study investigating the atrial selectivity of Vernakalant. [, ] The study compared their effects on various electrocardiogram parameters, including PR interval, QRS duration, QTc interval, and P-wave duration. [, ] This comparison highlighted the atrial-predominant effects of Vernakalant compared to the ventricular-predominant effects of dl-Sotalol. [, ]

Source

Vernakalant is synthesized entirely through chemical processes rather than being derived from natural sources. Its synthesis involves multiple steps that ensure the chirality and structural integrity of the final product, which is crucial for its pharmacological activity.

Classification

Vernakalant is classified under the category of antiarrhythmic drugs, specifically as a class III agent. It acts on various potassium channels in the heart, making it effective in treating atrial fibrillation.

Synthesis Analysis

The synthesis of vernakalant involves a multi-step process that ensures high yields and maintains the necessary stereochemistry.

Methods and Technical Details

Molecular Structure Analysis

Structure and Data

Vernakalant has a molecular formula of C20H31NO4·HCl with a molecular mass of 385.93 g/mol (349.46 g/mol for the free base). The compound features several functional groups including hydroxypyrrolidinyl and methoxyphenethoxy moieties, contributing to its biological activity.

  • Molecular Structure: The compound's structure can be depicted as follows:
 1R 2R 2 3R hydroxypyrrolidinyl 1 3 4 dimethoxyphenethoxy cyclohexane monohydrochloride\text{ 1R 2R 2 3R hydroxypyrrolidinyl 1 3 4 dimethoxyphenethoxy cyclohexane monohydrochloride}

Physical Properties

Vernakalant hydrochloride exhibits high aqueous solubility ranging from 274 to 496 mg/mL across a pH range of 1 to 13, indicating its favorable pharmacokinetic properties .

Chemical Reactions Analysis

Reactions and Technical Details

Vernakalant undergoes various chemical reactions during its synthesis, including:

  1. Radical Cyclization: This step involves the formation of cyclic imides through radical mechanisms facilitated by ammonium persulfate and dimethyl sulfoxide under controlled temperatures .
  2. Enzyme-Catalyzed Reactions: The use of enzyme-catalyzed dynamic asymmetric transamination allows for high stereoselectivity in forming chiral centers, crucial for the drug's efficacy .
  3. Reduction Reactions: Final transformations include reduction steps that convert cyclic intermediates into vernakalant while preserving stereochemistry.
Mechanism of Action

The mechanism by which vernakalant exerts its effects involves selective inhibition of specific cardiac ion channels:

  • Potassium Channel Inhibition: Vernakalant inhibits several potassium currents, including ultra-rapidly activating potassium channel current (IKur), rapid potassium channel current (IKr), and inwardly rectifying potassium channels (IKACh). This selective inhibition leads to a decrease in atrial excitability and facilitates conversion from atrial fibrillation to sinus rhythm .
  • Sodium Channel Interaction: Additionally, vernakalant interacts with sodium channels (Nav1.5), affecting cardiac action potentials and contributing to its antiarrhythmic properties .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Vernakalant hydrochloride typically appears as a white to off-white powder.
  • Solubility: As noted earlier, it is highly soluble in water across a broad pH spectrum.

Chemical Properties

  • pKa Value: The pKa value is approximately 9.5, indicating that the pyrrole nitrogen is protonated at physiological pH.
  • Stability: Vernakalant exhibits stability under standard storage conditions without significant degradation over time.
Applications

Vernakalant is primarily utilized in clinical settings for:

  • Atrial Fibrillation Management: It is specifically indicated for rapid conversion of recent-onset atrial fibrillation to sinus rhythm.
  • Research Applications: Due to its unique mechanism of action on cardiac ion channels, vernakalant serves as a valuable tool in cardiovascular research, particularly in studying arrhythmias and cardiac electrophysiology.
Introduction to Vernakalant

Vernakalant (C₂₀H₃₁NO₄·HCl) is a cyclohexyl ether derivative developed specifically for the rapid conversion of recent-onset atrial fibrillation (AF) to sinus rhythm. As a structurally unique compound featuring three asymmetric carbon atoms (marketed as the RRR-stereoisomer), it exhibits distinct electrophysiological properties targeting atrial-specific ion channels [3] [8]. Its molecular weight is 385.92 g/mol, and it demonstrates low plasma protein binding (53-56%) with rapid distribution kinetics [2]. Vernakalant hydrochloride (trade name Brinavess®) represents a therapeutic innovation in rhythm control strategies, filling a niche for patients with minimal structural heart disease who require prompt restoration of sinus rhythm [1] [5].

Historical Development and Regulatory Approvals

The development of vernakalant (initially designated RSD1235) emerged from research into atrial-selective ion channel blockade. Cardiome Pharma pioneered its development, with pivotal Phase III trials (ACT programs) conducted between 2004-2007 [2] [6]. Key milestones include:

  • CRAFT Trial (2004): First demonstrated dose-dependent efficacy (61% conversion with 3 mg/kg + 2 mg/kg regimen) [1].
  • ACT I (2008): Showed 51.7% conversion in AF lasting 3h–7 days vs. 4.0% for placebo; median conversion time: 11 minutes [6].
  • ACT III & IV: Confirmed efficacy in broader populations and post-surgical AF (≤3 days) [1].

Table 1: Key Clinical Trials of Vernakalant

TrialDesignPopulationConversion RateTime to Conversion
CRAFTPhase II, DB, PCAF 3-72h61% (high dose)≤30 min post-infusion
ACT IPhase III, DB, PCAF 3h–45d51.7% (3h–7d subgroup)Median 11 min
ACT IIPhase III, DB, PCPost-cardiac surgery AF47% (vs. 14% placebo)Within 90 min
ACT IIIPhase III, DB, PCAF 3h–45d51.0% (overall)≤90 min

Regulatory approvals followed based on this program:

  • EMA Approval (2010): Approved for recent-onset AF (≤7 days) and post-surgical AF (≤3 days) [3].
  • FDA Status: Received 2008 and 2019 FDA rejections despite advisory committee recommendations, citing safety concerns in specific subgroups [3].
  • Global Availability: Marketed in EU, Canada, and other territories; remains investigational in the US [2] [3].

Classification Within Antiarrhythmic Drug Categories

Vernakalant defies simple Vaughan-Williams classification due to its multi-channel blocking profile:

Primary Mechanisms

  • Sodium Channel Blockade: Frequency- and voltage-dependent inhibition of late sodium current (Iₙₐ), slowing intra-atrial conduction preferentially at high rates [1] [5].
  • Potassium Channel Blockade: Targets atrial-specific currents:
  • Ultrarapid delayed rectifier (Iₖᵤᵣ)
  • Acetylcholine-activated current (Iₖ,ₐ𝒸ₕ)
  • Transient outward current (Iₜₒ) [2] [8].
  • Minimal Ventricular Effects: Negligible Iₖᵣ blockade (prevents significant QT prolongation) [5].

Revised Vaughan-Williams Positioning

Vernakalant is formally classified as a class III antiarrhythmic (potassium channel blocker) but exhibits hybrid properties:

  • Class I-like: Sodium channel use-dependence [7].
  • Class III-like: Atrial refractory period prolongation (via Iₖᵤᵣ blockade) [4].
  • Class IV-like: Mild AV nodal conduction slowing [1].

Table 2: Molecular Targets of Vernakalant

Ion ChannelGene/SubunitAtrial SpecificityFunctional Effect
Late IₙₐSCN5ALowSlows atrial conduction velocity
IₖᵤᵣKCNA5HighProlongs atrial action potential duration
IₜₒKCND3ModerateSuppresses phase 1 repolarization
Iₖ,ₐ𝒸₉Kir3.1/3.4HighReduces AF stability

This atrial selectivity stems from higher resting potentials in fibrillating atria (–70 mV vs. ventricles’ –80 mV), enhancing drug-channel binding kinetics [2] [5]. Unlike traditional class III agents (e.g., amiodarone), vernakalant avoids uniform QT prolongation and ventricular proarrhythmia risks [4] [7].

Atrial Fibrillation as a Therapeutic Target

Atrial fibrillation affects >33 million globally, characterized by disorganized atrial depolarization and significant morbidity:

Pathophysiological Rationale

  • Electrophysiological Substrate: AF remodels atrial ion channels, upregulating Iₖᵤᵣ and Iₜₒ while downregulating Iₖᵣ. Vernakalant counteracts this by preferentially blocking remodeled channels [5].
  • Atrial-Targeted Design: Its inhibition of Iₖᵤᵣ (absent in ventricles) enables discriminative rhythm control without ventricular toxicity [2] [8].
  • Hemodynamic Impact: Rapid conversion (≤90 minutes) mitigates atrial stunning and thrombogenesis risks associated with prolonged AF [1] [6].

Therapeutic Niche

Vernakalant addresses critical gaps in AF management:

  • Time-Sensitive Efficacy: Highest conversion rates (62.1%) in AF lasting 3–48 hours [6].
  • Structural Heart Disease Limits: Effective in mild-moderate stable coronary disease, LVH, or mild HF (NYHA I-II), unlike class Ic agents (contraindicated) [1] [7].
  • Post-Surgical AF: 47% efficacy in ACT II trial for post-cardiac surgery AF, a setting with high inflammatory burden [1] [3].

Table 3: Efficacy of Vernakalant vs. Other Antiarrhythmics in Recent-Onset AF

DrugClassAF DurationConversion RateKey Limitations
VernakalantIII (atrial-selective)≤7 days48-62%Ineffective in AFL
FlecainideIc≤7 days55-85%Contraindicated in structural heart disease
AmiodaroneIIIVariable35-90%Slow onset (8-24h), systemic toxicity
IbutilideIIIAny25-50%High torsades de pointes risk

Properties

CAS Number

794466-70-9

Product Name

Vernakalant

IUPAC Name

(3R)-1-[(1R,2R)-2-[2-(3,4-dimethoxyphenyl)ethoxy]cyclohexyl]pyrrolidin-3-ol

Molecular Formula

C20H31NO4

Molecular Weight

349.5 g/mol

InChI

InChI=1S/C20H31NO4/c1-23-19-8-7-15(13-20(19)24-2)10-12-25-18-6-4-3-5-17(18)21-11-9-16(22)14-21/h7-8,13,16-18,22H,3-6,9-12,14H2,1-2H3/t16-,17-,18-/m1/s1

InChI Key

VBHQKCBVWWUUKN-KZNAEPCWSA-N

SMILES

COC1=C(C=C(C=C1)CCOC2CCCCC2N3CCC(C3)O)OC

Synonyms

RSD 1235
RSD-1235
RSD1235
vernakalant

Canonical SMILES

COC1=C(C=C(C=C1)CCOC2CCCCC2N3CCC(C3)O)OC

Isomeric SMILES

COC1=C(C=C(C=C1)CCO[C@@H]2CCCC[C@H]2N3CC[C@H](C3)O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.